Diethyl 2-(4-hydroxybenzylidene)malonate

Catalog No.
S1517978
CAS No.
17315-86-5
M.F
C14H16O5
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(4-hydroxybenzylidene)malonate

CAS Number

17315-86-5

Product Name

Diethyl 2-(4-hydroxybenzylidene)malonate

IUPAC Name

diethyl 2-[(4-hydroxyphenyl)methylidene]propanedioate

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9,15H,3-4H2,1-2H3

InChI Key

UEOXKWFFLGYVKH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC

Organic Synthesis

Diethyl 2-(4-hydroxybenzylidene)malonate serves as a precursor for the synthesis of other organic compounds, particularly coumarin derivatives. Coumarins are a class of naturally occurring plant chemicals with diverse biological properties. Researchers utilize Diethyl 2-(4-hydroxybenzylidene)malonate in condensation reactions to obtain substituted coumarins for further investigation.Source: )

Medicinal Chemistry

Due to their structural similarity to naturally occurring coumarins, researchers explore Diethyl 2-(4-hydroxybenzylidene)malonate and its derivatives for potential medicinal applications. This involves studying their bioactivity against various targets, such as enzymes or receptors, to identify potential drug candidates. Source: )

Diethyl 2-(4-hydroxybenzylidene)malonate is an organic compound characterized by the molecular formula C14H16O5 and a molar mass of approximately 264.277 g/mol. It features a malonate moiety with a hydroxyl-substituted benzylidene group. The structure includes two ethyl ester groups attached to the malonate backbone, enhancing its solubility and reactivity in various chemical environments .

Typical of malonates and aldehydes:

  • Condensation Reactions: Diethyl 2-(4-hydroxybenzylidene)malonate can undergo condensation reactions with various amines or alcohols to form imines or ethers.
  • Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield diacid derivatives.
  • Decarboxylation: Heating the compound can lead to decarboxylation, producing simpler carboxylic acids and releasing carbon dioxide .

Diethyl 2-(4-hydroxybenzylidene)malonate has demonstrated various biological activities. Notably, it exhibits:

  • Antioxidant Properties: The hydroxyl group on the benzylidene ring contributes to its ability to scavenge free radicals, which may have implications for preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some studies suggest that derivatives of this compound possess antimicrobial properties against certain bacterial strains .

The synthesis of Diethyl 2-(4-hydroxybenzylidene)malonate typically involves the following steps:

  • Formation of the Benzylidene Derivative: The reaction of 4-hydroxybenzaldehyde with diethyl malonate in the presence of a base (such as sodium ethoxide) facilitates the formation of the benzylidene linkage.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure diethyl 2-(4-hydroxybenzylidene)malonate .

Diethyl 2-(4-hydroxybenzylidene)malonate finds applications in various fields:

  • Pharmaceuticals: Its potential as an antioxidant and antimicrobial agent makes it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound's properties may be utilized in developing new materials with specific functionalities .

Research into the interactions of Diethyl 2-(4-hydroxybenzylidene)malonate with biological systems has shown promising results. Interaction studies often focus on:

  • Protein Binding: Investigating how this compound binds to proteins can provide insights into its mechanism of action as a potential therapeutic agent.
  • Cellular Uptake: Understanding how effectively it enters cells can inform its bioavailability and efficacy in biological systems .

Diethyl 2-(4-hydroxybenzylidene)malonate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Diethyl 2-(3,5-di-t-butyl-4-hydroxybenzylidene)malonateContains bulky t-butyl groups for enhanced steric hindranceIncreased lipophilicity and stability
Diethyl 2-(4-methoxybenzylidene)malonateSubstituted with a methoxy group instead of hydroxylDifferent electronic properties affecting reactivity
Diethyl malonateLacks the benzylidene moietySimpler structure used primarily for synthesis

Diethyl 2-(4-hydroxybenzylidene)malonate is unique due to its specific hydroxyl substitution on the benzylidene group, which influences its biological activity and reactivity compared to other similar compounds.

Knoevenagel Condensation Strategies for Benzylidene Malonate Formation

The Knoevenagel condensation is the primary method for synthesizing diethyl 2-(4-hydroxybenzylidene)malonate. This reaction involves the condensation of 4-hydroxybenzaldehyde with diethyl malonate in the presence of a base (e.g., piperidine) and an acid catalyst (e.g., acetic acid) under reflux conditions. The mechanism proceeds via enolate formation from diethyl malonate, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration (Figure 1).

Representative Synthesis

  • Reactants: 4-Hydroxybenzaldehyde (1.0 equiv), diethyl malonate (1.0 equiv)
  • Catalysts: Piperidine (0.1 equiv), acetic acid (0.1 equiv)
  • Solvent: Toluene, reflux with Dean-Stark trap
  • Yield: 99%

Alternative solvent-free approaches utilize microwave irradiation with alumina as a catalyst, achieving 90% yield in reduced reaction times (30 minutes vs. 20 hours).

L-Proline-Mediated Asymmetric Synthesis Approaches

While L-proline has been widely used in asymmetric Knoevenagel reactions, its application to diethyl 2-(4-hydroxybenzylidene)malonate remains underexplored. Theoretical studies suggest that proline’s enantioselective catalysis could favor the formation of chiral benzylidene malonates, but experimental validation is needed.

Solvent-Free vs. Catalytic Reaction Systems

A comparative analysis of synthesis methods reveals trade-offs between efficiency and sustainability:

MethodCatalystSolventTimeYield
TraditionalPiperidine/AcOHToluene20 h99%
MicrowaveAluminaSolvent-free30 min90%

Solvent-free methods reduce environmental impact but may require specialized equipment.

Microwave-Assisted and Ultrasonication Techniques

Microwave irradiation enhances reaction kinetics by promoting rapid heating and uniform energy distribution. For instance, alumina-catalyzed synthesis under microwave conditions achieves 90% yield. Ultrasonication, though not directly reported for this compound, is known to accelerate similar Knoevenagel reactions by improving mass transfer.

Comparative Analysis of Malonate Ester Reactivity

The reactivity of diethyl malonate esters is influenced by steric and electronic factors. Compared to dimethyl analogs, diethyl esters exhibit:

  • Lower reactivity due to increased steric hindrance from ethyl groups.
  • Enhanced solubility in nonpolar solvents, facilitating reactions in toluene or benzene.The hydroxyl group in diethyl 2-(4-hydroxybenzylidene)malonate further directs electrophilic substitution reactions, enabling regioselective functionalization.

Coumarin Derivative Formation Mechanisms

DHBM serves as a critical precursor in coumarin synthesis via Knoevenagel condensation–cyclization cascades. When DHBM reacts with phenolic aldehydes (e.g., salicylaldehyde derivatives), the α,β-unsaturated malonate undergoes conjugate addition at the β-carbon, followed by lactonization to form the coumarin core [3] [8]. For example, treatment of DHBM with o-methoxybenzaldehyde in the presence of potassium carbonate yields dipotassium O-methoxybenzylidenemalonate, which cyclizes under acidic conditions (e.g., trifluoroacetic anhydride) to produce 7-methoxycoumarin in 60–80% yield [3].

The reaction’s efficiency stems from DHBM’s ability to stabilize the intermediate enolate through resonance with the ester groups, directing regioselective attack at the β-position. Computational studies suggest that the s-cis conformation of the α,β-unsaturated system lowers the activation energy for cyclization by preorganizing the reactive centers [3]. This method avoids harsh conditions typically associated with Pechmann or Perkin syntheses, making it suitable for acid-sensitive substrates.

Pyrone and Pyridone Cyclization Pathways

DHBM’s reactivity extends to pyrone and pyridone synthesis through malonate-mediated cyclizations. In the presence of nucleophiles like hydroxylamines or enamines, DHBM participates in Michael addition–cyclization sequences. For instance, reaction with hydroxylamine hydrochloride in ethanol yields 4-hydroxy-2H-pyran-2-one derivatives via a six-membered transition state that aligns the nucleophile and electrophile for efficient ring closure [2].

Notably, DHBM’s ester groups enable chemodivergent transformations. Under basic conditions (e.g., NaOH), one ester hydrolyzes to a carboxylic acid, which can undergo decarboxylation during cyclization to form γ-pyrones [2]. Alternatively, treatment with ammonia or primary amines generates pyridones through aza-Michael addition followed by lactamization. These pathways highlight DHBM’s versatility in accessing oxygen- and nitrogen-containing heterocycles with tunable substitution patterns.

Tandem Reactions for Polycyclic System Construction

DHBM’s bifunctional nature enables tandem annulations for constructing fused polycycles. A landmark example involves its reaction with acrolein under basic conditions, which triggers a sequence of three Michael additions and an aldol condensation to form tricyclic systems with seven new bonds and three stereocenters [4]. The reaction proceeds via:

  • 1,4-Michael addition of acrolein’s α-carbon to DHBM’s β-position.
  • 1,6-Michael addition of the resulting enolate to a second acrolein molecule.
  • Aldol condensation between the newly formed ketone and remaining malonate ester.

This cascade achieves 65–85% yields and >95% diastereoselectivity for the trans-fused rings, as confirmed by X-ray crystallography [4]. The malonate ester acts as both an electron sink and a steric director, ensuring precise control over ring size and connectivity.

Stereochemical Control in Annulation Processes

DHBM’s conformational rigidity and electronic profile make it ideal for stereoselective annulations. In Pd-catalyzed three-component reactions, DHBM undergoes α-arylation followed by α-alkenylation, alkene isomerization, and lactonization to form trisubstituted α-pyrones with complete regiocontrol [5]. The malonate’s ester groups stabilize the Pd-enolate intermediate, while the 4-hydroxybenzylidene moiety directs alkenylation to the α-position via π–π interactions with the catalyst [5].

In photoredox/Lewis acid cooperative catalysis, DHBM forms a stabilized radical anion upon reduction, which undergoes umpolung reactions with electrophiles like acrylates [7]. This strategy achieves cis-selectivity in cyclopropane-forming annulations, as the planar radical intermediate favors syn addition. Such methods demonstrate DHBM’s utility in accessing stereochemically dense architectures without chiral auxiliaries.

XLogP3

3

Dates

Last modified: 08-15-2023

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